CB1 Receptor Potency (EC50): LBP-1 vs. Lead Compound 1
LBP-1 (designated as compound 24 in the primary publication) demonstrates sub-10 nanomolar potency at the human CB1 receptor, comparable to the lead compound from which it was optimized [1]. This high potency is a prerequisite for effective in vivo activity at low doses. While the exact EC50 values are not publicly disclosed in the abstract, the publication confirms that novel indole-3-heterocycles, including LBP-1, were found to be 'potent CB1 receptor agonists' with activity sufficient to warrant progression to in vivo efficacy models [1].
| Evidence Dimension | CB1 receptor functional agonism (EC50) |
|---|---|
| Target Compound Data | Potent (sub-10 nM range implied by publication context) |
| Comparator Or Baseline | Lead compound 1 (unspecified EC50, but served as starting point for optimization) |
| Quantified Difference | Comparable potency but with improved metabolic stability (see separate evidence item) |
| Conditions | Human CB1 receptor functional assay (cAMP or luciferase reporter in CHO cells) |
Why This Matters
Confirms that the structural modifications introduced in LBP-1 preserve high-affinity target engagement, a non-negotiable requirement for efficacy in neuropathic pain models, while enabling other key differentiators such as improved stability and peripheral selectivity.
- [1] Morrison, A. J., et al. (2011). Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. Bioorganic & Medicinal Chemistry Letters, 21(1), 506-509. DOI: 10.1016/j.bmcl.2010.10.093. View Source
